molecular formula C13H27N3O2S B7092740 3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide

3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide

Cat. No.: B7092740
M. Wt: 289.44 g/mol
InChI Key: CCDBSXMQUMKJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a dimethyl(oxo)-lambda6-sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine with diethylamine and a suitable carboxylating agent to form the piperidine-1-carboxamide intermediate. This intermediate is then reacted with dimethyl(oxo)-lambda6-sulfanylidene to introduce the desired functional group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl(oxo)-lambda6-sulfanylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
  • 3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpyrrolidine-1-carboxamide

Uniqueness

3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[[dimethyl(oxo)-λ6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2S/c1-5-15(6-2)13(17)16-9-7-8-12(11-16)10-14-19(3,4)18/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDBSXMQUMKJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCCC(C1)CN=S(=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.